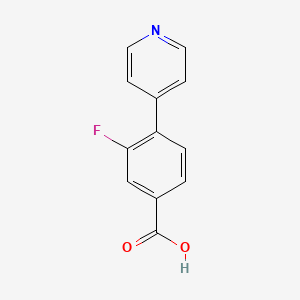

3-Fluoro-4-(pyridin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXOHHQHVUNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most widely reported and industrially scalable method to prepare 3-fluoro-4-(pyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling between a halogenated fluorobenzoic acid and 4-pyridylboronic acid.

- Starting Materials: 3-fluoro-4-halobenzoic acid (commonly bromide or chloride) and 4-pyridylboronic acid

- Catalyst: Palladium complex, typically tetrakis(triphenylphosphine)palladium(0)

- Base: Potassium carbonate or sodium carbonate

- Solvent: Toluene, dimethylformamide (DMF), or a mixture thereof

- Temperature: Elevated, typically around 80–100°C

- Time: Approximately 10 hours

Mechanism: The palladium catalyst facilitates the coupling between the aryl halide and the boronic acid, forming the carbon–carbon bond between the fluorinated aromatic ring and the pyridinyl moiety.

Industrial Adaptation: Continuous flow reactors and optimized reaction parameters enhance yield and purity, making this method suitable for scale-up.

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (0.08 mmol) | Tetrakis(triphenylphosphine)palladium |

| Base | Na2CO3 or K2CO3 (10 mmol) | Promotes transmetalation |

| Solvent | Toluene or DMF | Solubilizes reactants |

| Temperature | 80–100 °C | Ensures reaction progress |

| Reaction Time | 10 hours | Complete conversion |

| Yield | Moderate to high (varies) | Depends on substrate purity |

- 35.144 mmol of 4-bromopyridine hydrochloride was reacted with 4-carboxyphenylboronic acid in toluene with sodium carbonate and Pd catalyst for 10 hours to afford a white intermediate product. This intermediate was further processed to obtain the target acid.

Post-Coupling Functional Group Transformations

After the Suzuki coupling, the intermediate may require further functional group manipulation to obtain the pure this compound.

- Conversion of intermediates: For example, treatment with thionyl chloride (SOCl2) under reflux at 80 °C to convert carboxylic acid groups into acid chlorides or to facilitate further coupling reactions.

- Purification: Precipitation by addition of water or acidification, followed by filtration and recrystallization from solvents such as ethyl acetate and hexane to yield pure crystalline product.

- Activation and coupling: Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts such as N,N-dimethyl-4-aminopyridine (DMAP) in DMF at room temperature for extended times (e.g., 68 hours) to achieve amide bond formation or further functionalization.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-fluoro-4-halobenzoic acid + 4-pyridylboronic acid, Pd catalyst, base, toluene/DMF, 80–100 °C, 10h | High selectivity, scalable | Requires expensive Pd catalyst |

| Post-Coupling Functionalization | Thionyl chloride reflux, carbodiimide coupling agents, DMAP, DMF, room temp to 80 °C | Enables further derivatization | Longer reaction times |

| One-Pot Synthesis Strategy | Triphenylphosphine, copper acetate, lithium tert-butoxide, 1,4-dioxane, 40 °C, 18h | Streamlined process | Needs optimization for target |

| Hydrazone Intermediate Route | Hydrazone formation, POCl3 chlorination, precipitation | Useful for related fluorophenyl acids | Multi-step, less direct |

Research Findings and Notes

- The Suzuki-Miyaura coupling remains the gold standard for constructing the biaryl bond between the fluorinated benzoic acid and the pyridinyl group, due to its robustness and adaptability to industrial scale.

- Reaction yields and purity are highly dependent on catalyst loading, base choice, solvent system, and temperature control.

- Post-coupling modifications allow for further functionalization, including amide formation or introduction of additional substituents.

- Alternative one-pot and multi-step syntheses provide routes for structurally related compounds but require further validation for this specific compound.

- Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Coupling Reactions: The pyridin-4-yl group can participate in further coupling reactions, such as Heck or Sonogashira couplings.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

- Substituted derivatives with various functional groups.

- Coupled products with extended conjugation or additional aromatic rings.

- Oxidized or reduced forms with altered electronic properties.

Scientific Research Applications

Chemistry

3-Fluoro-4-(pyridin-4-yl)benzoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.

Mechanism of Action:

The interactions of this compound with biological macromolecules are significant for understanding its mechanism of action. It can form hydrogen bonds and π–π interactions with proteins, influencing enzyme activity and potentially modulating biochemical pathways.

Pharmaceutical Development

This compound is investigated for:

- Drug Discovery: It serves as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Case Studies

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. The pyridin-4-yl group can form hydrogen bonds and π-π interactions with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- In contrast, 4-(Pyridin-4-yl)benzoic acid (HL3) lacks fluorine, reducing its polarity and altering MOF adsorption selectivity for chlorinated VOCs .

- The trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)benzoic acid introduces strong electron-withdrawing effects, making it a critical intermediate in potassium channel openers for epilepsy .

Crystallographic Behavior

- Compounds like (E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (HL4) exhibit elongated structures due to the vinyl spacer, enabling flexible MOF architectures . In contrast, trans-4-(2-(Pyridin-2-yl)vinyl)benzoic acid (III) crystallizes in the monoclinic P21 space group with needle-like morphology, reflecting steric constraints from the pyridin-2-yl orientation .

Biological Activity

3-Fluoro-4-(pyridin-4-yl)benzoic acid is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. Its structure, featuring a fluorine atom and a pyridine ring, enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₂H₉FNO₂

- Molecular Weight : 217.2 g/mol

The presence of the fluorine atom at the third position of the benzoic acid moiety significantly influences the compound's electronic properties, enhancing its binding affinity to various biological targets.

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand. The interactions with biological macromolecules involve:

- Hydrogen Bonding : Facilitating the compound's binding to proteins.

- π–π Interactions : Enhancing stability and specificity in molecular recognition processes.

These interactions are crucial for understanding its therapeutic potential, particularly in modulating biochemical pathways related to disease mechanisms.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values indicate significant potency, suggesting that this compound could serve as a basis for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown activity against several cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in these cancer cells, highlighting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Pyridin-4-yl)benzoic acid | Lacks the fluorine atom | No electron-withdrawing effect |

| 4-(3-Carboxyphenyl)pyridine | Carboxyl group at a different position | Different functional group |

| 3-(2-Chloropyridin-4-yl)benzoic acid | Contains a chlorine atom instead of fluorine | Chlorine's electronic properties differ from fluorine |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Enhanced fluorination effects |

The unique presence of fluorine in this compound imparts distinct electronic properties that enhance its stability and interactions with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activity further. For instance, derivatives were tested for their ability to inhibit specific kinases involved in cancer pathways, showcasing varied efficacy depending on structural modifications. Notably:

- Kinase Inhibition : Some derivatives displayed significant inhibition of MAPKAPK2/MK2 and MAPKAPK3/MK3 kinases, which are crucial in regulating gene expression and protein synthesis in response to cellular stress .

- Antitumor Efficacy : In vivo studies indicated that certain analogs could reduce tumor growth in murine models, suggesting a pathway for clinical development .

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-(pyridin-4-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. A widely used method is the Suzuki-Miyaura coupling between a boronic acid derivative (e.g., pyridin-4-ylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid). Key factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).

- Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

Alternative methods include Ullmann coupling for aryl-aryl bond formation, though yields are lower (~50–60%) compared to Suzuki (~70–85%) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 70–85 | >95 | High regioselectivity |

| Ullmann Coupling | CuI/1,10-phenanthroline | 50–60 | ~90 | No boronic acid needed |

Q. How can the crystal structure of this compound be determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL is used for refinement, leveraging:

- Hydrogen placement : Riding model or independent refinement for acidic protons.

- Disorder handling : Split positions for flexible pyridinyl groups.

- Validation tools : R-factor convergence (<5%), CheckCIF for geometric outliers.

For twinned crystals, SHELXD is employed for structure solution, followed by SHELXL refinement with TWIN/BASF commands .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 ppm for fluorine on benzoic acid; δ ~ -60 ppm for pyridinyl fluorine).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 218.06119) .

- Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) predicts CCS values for adducts (e.g., [M+H]⁺ CCS = 146.1 Ų) to validate structural integrity .

Q. Table 2: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.06119 | 146.1 |

| [M+Na]⁺ | 240.04313 | 160.2 |

| [M-H]⁻ | 216.04663 | 148.0 |

Advanced Questions

Q. How do structural modifications (e.g., fluorine position, pyridinyl substitution) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Fluorine position : 3-Fluoro substitution on the benzoic acid enhances metabolic stability compared to 4-fluoro analogs.

- Pyridinyl substitution : 4-Pyridinyl improves binding to kinase targets (e.g., EGFR) due to π-π stacking.

- Comparative analysis : Replace pyridinyl with pyrimidinyl reduces solubility but increases lipophilicity (logP +0.5) .

Q. Table 3: Analogs and Biological Activity

| Compound | Modification | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| This compound | Parent compound | 120 | 15 |

| 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid | Pyridinyl → pyrimidinyl | 85 | 8 |

| 4-Fluoro-3-(pyridin-4-yl)benzoic acid | Fluorine position swapped | 250 | 20 |

Q. What computational methods predict physicochemical properties like collision cross-section (CCS)?

- Methodological Answer : Trajectory Method (e.g., MOBCAL) calculates CCS using molecular dynamics simulations. Inputs include:

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer : Use SHELXL features:

- TWIN/BASF : For twinned data, refine twin fractions iteratively.

- PART/SUMP : Model disorder by splitting atoms into partial occupancy sites.

- SIMU/SAME : Restrain anisotropic displacement parameters for overlapping atoms.

Example: A study resolved pyridinyl ring disorder (occupancy ratio 55:45) using PART commands, achieving R1 = 3.2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.